Siphonarin B

Description

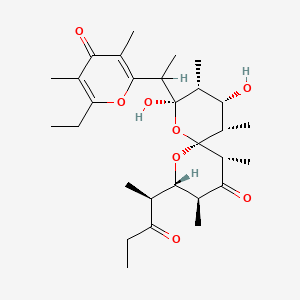

Structure

2D Structure

3D Structure

Properties

CAS No. |

92125-68-3 |

|---|---|

Molecular Formula |

C29H44O8 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6S,8S,9S,11R)-2-[1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-3,5,9,11-tetramethyl-8-[(2S)-3-oxopentan-2-yl]-1,7-dioxaspiro[5.5]undecan-10-one |

InChI |

InChI=1S/C29H44O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-20,25-26,33-34H,11-12H2,1-10H3/t13-,16-,17-,18-,19+,20?,25+,26+,28-,29-/m1/s1 |

InChI Key |

LEPZJIOTHLJGCD-BWINTEPNSA-N |

SMILES |

CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |

Isomeric SMILES |

CCC1=C(C(=O)C(=C(O1)C(C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@@H](C(=O)[C@H]([C@@H](O3)[C@H](C)C(=O)CC)C)C)C)O)C)O)C)C |

Canonical SMILES |

CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |

Synonyms |

dihydrosiphonarin B siphonarin B |

Origin of Product |

United States |

Elucidation of Siphonarin B S Biogenic Origin and Isolation Methodologies

Marine Organismal Sources: Siphonaria Species and Heterobranch Molluscs

Siphonarin B is a secondary metabolite derived from marine heterobranch molluscs, specifically within the genus Siphonaria. These air-breathing sea snails, commonly referred to as false limpets, are the primary biogenic source of a diverse family of structurally related polypropionate compounds.

The production of this compound has been specifically attributed to certain species within the Siphonaria genus. Research has identified Siphonaria zelandica and Siphonaria atra as natural sources of this compound. The discovery of this compound and its congeners is part of a broader investigation into the chemical diversity of this genus, which is known for producing a variety of polypropionate metabolites.

Table 1: Documented Sources of this compound and Related Polypropionates

| Compound Family | Producing Genus | Specific Species |

|---|---|---|

| Siphonarins | Siphonaria | Siphonaria zelandica, Siphonaria atra |

| Siphonarienones | Siphonaria | Siphonaria oculus |

| Denticulatins | Siphonaria | Siphonaria denticulata |

| Diemenensins | Siphonaria | Siphonaria diemenensis |

| Other Polypropionates | Siphonaria | Siphonaria lessoni, Siphonaria capensis, Siphonaria grisea |

Molluscs of the genus Siphonaria are typically found in intertidal zones, where they graze on algae and microorganisms. The production of polypropionate metabolites like this compound is linked to a chemical defense mechanism. When these molluscs are disturbed or threatened by potential predators, they secrete a white, noxious mucus from lateral pedal glands. This secretion is rich in polypropionates, which are believed to deter predators, thereby enhancing the mollusc's survival in the harsh intertidal environment. The bitter taste and potential toxicity of these compounds to fish and other predators underscore their ecological significance as defensive agents.

Advanced Isolation Techniques for this compound from Complex Biological Matrices

The extraction and purification of this compound from the tissues of Siphonaria species require a multi-step process designed to separate the target compound from a complex mixture of biological molecules. The general workflow begins with the collection of the molluscs, followed by extraction using an organic solvent, typically acetone (B3395972).

Following the initial extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound. While the exact protocol can vary, it generally involves partitioning the extract and then employing various forms of chromatography. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification stages, allowing for the separation of closely related polypropionates to yield pure this compound. The process often involves:

Solvent Extraction: Homogenized mollusc tissue is extracted with a solvent such as acetone or methanol (B129727) to create a crude extract containing the desired metabolites.

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity, enriching the fraction containing this compound.

Column Chromatography: The enriched fraction is subjected to column chromatography, often using silica (B1680970) gel, to perform a preliminary separation of compounds.

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, which provides high resolution to separate this compound from other structurally similar compounds.

Analytical Characterization Studies for Structural Confirmation

The definitive structural elucidation of this compound relies on a combination of modern spectroscopic techniques. These analytical methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural analysis for organic molecules like this compound. A suite of NMR experiments is used to piece together the molecular structure:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms.

2D NMR Experiments (e.g., COSY, HMQC, HMBC): These powerful techniques establish the connectivity between protons (¹H-¹H COSY) and between protons and carbons (HMQC, HMBC), allowing for the assembly of the carbon skeleton and the placement of functional groups.

Mass Spectrometry (MS) provides the precise molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, which is a critical piece of data for structural confirmation.

Table 2: Key Analytical Techniques for this compound Structure Confirmation

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Elucidate the carbon-hydrogen framework and stereochemistry | Atom connectivity, functional groups, relative stereochemistry |

| ¹H NMR | Characterize proton environments | Chemical shifts, coupling constants |

| ¹³C NMR | Characterize carbon environments | Number and type of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Determine molecular connectivity | Proton-proton and proton-carbon correlations |

| Mass Spectrometry (MS) | Determine molecular weight and formula | Precise mass, elemental composition, fragmentation patterns |

By integrating the data from these spectroscopic methods, researchers can unambiguously determine the complex three-dimensional structure of this compound.

Biosynthetic Pathway Investigations of Siphonarin B

Polypropionate Biosynthesis: Origin from Propionate (B1217596) Units

Siphonarin B belongs to a class of metabolites known as polypropionates. publish.csiro.au The characteristic chemical architecture of these molecules suggests they are derived from the linear combination of multiple propionate units. publish.csiro.au This biosynthetic strategy is common for many metabolites found in siphonariid mollusks, which utilize propionyl-CoA or its metabolic equivalent as fundamental building blocks to construct complex carbon skeletons. The assembly process typically involves a series of Claisen-type condensation reactions, similar to fatty acid biosynthesis, but utilizing propionate instead of acetate (B1210297) as the extender unit. This leads to the characteristic methylated backbone of this compound and related compounds.

Proposed Acyclic Precursors and Cyclization Cascade Mechanisms

A central hypothesis in the biosynthesis of this compound is that it does not arise directly from a fully enzyme-bound intermediate but rather through the cyclization of a stable, acyclic precursor. acs.orgusask.ca Research has led to the proposal and synthesis of a putative common acyclic precursor for this compound and several co-occurring polypropionates isolated from Siphonaria zelandica, including caloundrin B, baconipyrone A, and baconipyrone C. acs.orgnih.gov

This proposed precursor is (4S,5S,6S,8RS,10S,11S,12R,14R)-14-(6-ethyl-3,5-dimethyl-4-oxo-4H-pyran-2-yl)-5,11-dihydroxy-4,6,8,10,12-pentamethylpentadecane-3,7,9,13-tetraone. acs.orgnih.gov Synthetic studies have shown that this linear tetraone can be constructed and subsequently cyclized to form the spirocyclic core of the siphonarins. nih.govacs.org

Several cyclization and isomerization pathways have been explored:

Direct Cyclization: The acyclic precursor exists as a complex mixture of tautomers (ring-chain and keto-enol forms) and can slowly isomerize to the thermodynamically more stable this compound. acs.orgnih.gov

Isomerization from Caloundrin B: It has been proposed that Caloundrin B, an isomer of this compound, may be an unstable biosynthetic product that serves as a direct precursor. publish.csiro.auusask.ca This was supported by the enantioselective synthesis of ent-caloundrin B (the enantiomer of natural caloundrin B), which was shown to cleanly isomerize to ent-siphonarin B in the presence of imidazole. nih.govfigshare.com This finding establishes Caloundrin B as a plausible intermediate from which this compound could originate. nih.govfigshare.com

Retro-Claisen Rearrangement: Under certain conditions, such as in the presence of alumina (B75360), both this compound and its acyclic precursor can undergo retro-Claisen rearrangements. acs.orgnih.gov This process leads to the formation of other related compounds, specifically baconipyrones A and C, suggesting they may be isolation artifacts derived from a common precursor or from this compound itself. acs.orgnih.gov

The table below summarizes the key molecules in the proposed biosynthetic cascade leading to this compound.

| Compound Name | Role in Biosynthesis | Relationship to this compound |

| Acyclic Tetraone Precursor | Putative common biosynthetic origin | Undergoes cyclization to form this compound and other products. acs.orgnih.gov |

| Caloundrin B | Plausible biosynthetic intermediate | Isomerizes to this compound. publish.csiro.aunih.govfigshare.com |

| Baconipyrone A | Potential artifact | Formed from the acyclic precursor or this compound via retro-Claisen rearrangement. acs.orgnih.gov |

| Baconipyrone C | Potential artifact | Formed from the acyclic precursor or this compound via retro-Claisen rearrangement. acs.orgnih.gov |

Examination of Enzymatic Versus Non-Enzymatic Origin Hypotheses

A significant question in the biosynthesis of siphonariid polypropionates is the extent to which the final cyclization steps are controlled by enzymes. acs.orgusask.ca While the initial assembly of the linear polypropionate chain is undoubtedly an enzyme-catalyzed process, evidence suggests that the terminal cyclization and rearrangement reactions may be non-enzymatic. acs.orgusask.ca

The primary support for a non-enzymatic cyclization cascade comes from laboratory syntheses that mimic plausible biological conditions. acs.orgnih.gov Key findings include:

The synthesized, putative acyclic precursor is kinetically stable but isomerizes to this compound very slowly on its own. acs.orgnih.gov

The rate of this cyclization is significantly increased by the presence of a simple chemical catalyst like imidazole, which can facilitate the necessary proton transfers for the reaction. acs.orgnih.gov In one study, the precursor mixture reached an apparent equilibrium within hours in the presence of imidazole, with this compound being the major component (approx. 70%). acs.orgnih.gov

The formation of baconipyrones A and C from the precursor or from this compound itself in the presence of alumina further demonstrates that these molecular transformations can occur without enzymatic intervention. acs.orgnih.gov

These results strongly support the hypothesis that while enzymes are responsible for constructing the complex acyclic precursor, the final cyclization to this compound and the formation of related compounds could be spontaneous, thermodynamically driven processes that occur post-synthesis, potentially even during extraction and isolation. acs.orgnih.gov

The following table outlines the outcomes of isomerization experiments on the putative acyclic precursor under different catalytic conditions.

| Condition | Major Product(s) | Implication | Reference |

| Spontaneous (no catalyst) | Very slow isomerization to this compound | The cyclization is thermodynamically favorable but kinetically slow. | acs.orgnih.gov |

| Imidazole | This compound (predominant) | The cyclization can be catalyzed by simple acid/base chemistry, suggesting a non-enzymatic pathway is plausible. | acs.orgnih.gov |

| Alumina | Baconipyrone A, Baconipyrone C | Retro-Claisen rearrangements can lead to other structures, suggesting they may be artifacts. | acs.orgnih.gov |

Stereochemical Control Elements in Biosynthetic Assembly

Despite the evidence for non-enzymatic final steps, the biosynthesis of this compound exhibits a high degree of stereochemical control. The molecule contains numerous stereocenters, and only one specific stereoisomer is produced in nature. This implies that the stereochemistry is rigorously controlled during the assembly of the acyclic precursor. usask.ca

The total synthesis of the putative acyclic precursor was achieved in a "fully enantioselective manner," indicating that the precise three-dimensional arrangement of the methyl groups and hydroxyl functions along the carbon chain is predetermined. acs.orgnih.gov This level of control is a hallmark of enzymatic processes, likely involving a polyketide synthase (PKS)-like enzymatic complex. Such enzymes possess distinct modules and domains that select the correct building blocks (propionate units) and control the stereochemical outcome of each condensation and subsequent reduction step.

Furthermore, studies on the synthesis and isomerization of caloundrin B confirmed its proposed structure and absolute configuration. nih.gov The fact that enantiopure ent-caloundrin B isomerizes cleanly to enantiopure ent-siphonarin B demonstrates that the stereochemical integrity of the precursor dictates the stereochemistry of the final product, even if the cyclization itself is not enzyme-mediated. nih.govfigshare.com Therefore, the stereochemical control elements are embedded in the enzymatic machinery that assembles the linear precursor, ensuring that it is primed to fold and cyclize into the correct, naturally occurring stereoisomer of this compound. usask.ca

Biological Activities and Molecular Mechanistic Investigations of Siphonarin B

Investigations into Antimicrobial Properties

Siphonarin B has been the subject of various studies to determine its effectiveness against a range of microbial pathogens. These investigations have profiled its activity against both bacteria and fungi, revealing its potential as an antimicrobial agent. scribd.com

Research into the antibacterial effects of this compound has shown its potential to inhibit the growth of various bacterial strains. scribd.com While detailed, strain-specific inhibitory data from multiple studies is not extensively available in the public domain, the compound is recognized for its general antibacterial action. rsc.orgd-nb.info The methodologies for assessing antibacterial activity typically involve determining the minimum inhibitory concentration (MIC) required to prevent visible bacterial growth. smujo.id

Further research is necessary to create a comprehensive profile of this compound's antibacterial spectrum, including its efficacy against both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains. d-nb.infonih.gov

| Bacterial Strain | Activity Level | Source |

|---|---|---|

| Data Not Available | Data Not Available | scribd.comrsc.orgd-nb.info |

The antifungal properties of this compound have also been a focus of scientific inquiry. scribd.com Studies have demonstrated its ability to impede the growth of various fungal species. rsc.orgd-nb.info The evaluation of antifungal efficacy often involves established protocols to measure the compound's ability to inhibit fungal proliferation. nih.govactadermatovenerologicacroatica.hr

Similar to its antibacterial profile, a more detailed public record of its specific activity against a wide array of fungal pathogens is needed to fully understand its potential as an antifungal agent. symbiosisonlinepublishing.comnih.gov

| Fungal Strain | Activity Level | Source |

|---|---|---|

| Data Not Available | Data Not Available | scribd.comrsc.orgd-nb.info |

Research into Anticancer and Cytotoxic Effects

This compound has demonstrated significant cytotoxic and anticancer activities, making it a compound of interest in oncological research. mdpi.comresearchgate.net Its effects have been studied across various cancer cell lines, revealing its ability to inhibit cell growth and induce cell death through multiple mechanisms. rsc.org

A key aspect of this compound's anticancer potential lies in its ability to inhibit the proliferation of cancer cells. scribd.com Research has shown that it can effectively halt the growth of various human tumor cell lines. rsc.org The mechanism of action often involves interfering with essential cellular processes required for cell division. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these studies, though specific values for this compound across a wide range of cell lines are not consistently reported in publicly accessible literature. researchgate.net

| Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|

| Data Not Available | Data Not Available | scribd.comrsc.orgresearchgate.net |

This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. aging-us.com This is a critical mechanism for eliminating malignant cells. The process of apoptosis can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. thermofisher.com Studies on compounds with similar activities often involve examining the activation of key proteins in these pathways, such as caspases and members of the Bcl-2 family. frontiersin.orgmdpi.com While the induction of apoptosis is a known activity of this compound, detailed molecular studies elucidating the specific pathways it activates are still emerging.

The ability of this compound to modulate the cell cycle is another important facet of its anticancer activity. nih.gov The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. wikipedia.org Anticancer agents often exert their effects by causing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M, which prevents cancer cells from replicating. wisc.edu While it is understood that this compound's cytotoxic effects are linked to cell cycle modulation, specific details on which phases of the cell cycle are targeted and the molecular players involved are areas of ongoing investigation. nih.gov

Exploration of Molecular Mechanisms of Action

The marine environment is a vast source of structurally novel natural products, many of which possess significant pharmacological activities. nih.gov this compound, a complex polypropionate macrolide isolated from marine pulmonate molluscs of the genus Siphonaria, has garnered interest for its biological properties, particularly its cytotoxic effects. nih.govcmfri.org.in Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its development as a potential therapeutic lead. This section explores the current understanding of its mechanisms of action, including identified cellular targets, enzyme interactions, and receptor binding potential.

The biological activity of natural products is intrinsically linked to their interaction with specific cellular components. While this compound has been noted for its cytotoxic activities, the precise molecular targets and signaling pathways it modulates are not yet fully elucidated. nih.govcmfri.org.in However, insights can be drawn from studies on related marine-derived macrolides and polyketides. For instance, some complex macrolides exert their antiproliferative effects by interfering with fundamental cellular processes like tubulin polymerization, a mechanism observed in potent anticancer agents. nih.gov Dolastatin, another marine peptide, is a known antineoplastic substance that showcases the potential of marine compounds to interact with critical cellular machinery. nih.gov

The biosynthesis of polypropionates like this compound involves complex polyketide pathways. It has been suggested that the folding of the polyketide chain precursors, influenced by slight differences at reductive and stereochemical levels, could lead to the diverse structures and, by extension, varied biological activities observed in this family of compounds. researchgate.netethernet.edu.et This inherent structural diversity implies that even closely related analogues could engage different cellular targets or pathways. For example, some marine toxins are known to be potent and specific sodium channel blockers, which has been instrumental in understanding nerve transmission. nih.gov While these examples provide a framework for possible mechanisms, specific studies identifying the direct molecular binding partners and downstream signaling cascades affected by this compound are needed to clarify its mode of action.

Enzyme inhibition is a common mechanism through which bioactive compounds exert their pharmacological effects. libretexts.orgresearchgate.net Many natural products function by targeting the active site or allosteric sites of enzymes, thereby modulating their activity. libretexts.orgnih.gov For example, the zaragozic acids, also known as squalestatins, are fungal metabolites that exhibit potent cholesterol-lowering activity by inhibiting squalene (B77637) synthase. nih.gov Similarly, bryostatin, a marine macrolide, modulates the signal transduction enzyme protein kinase C (PKC). nih.gov

Currently, specific studies detailing the direct inhibitory or activatory effects of this compound on particular enzymes are not extensively reported in the literature. Enzyme inhibition studies are critical for characterizing the mechanism of action and can reveal structure-activity relationships that are valuable for developing more potent and selective inhibitors. nih.govarizona.edu Given the structural complexity of this compound, which features multiple functional groups, it is plausible that it could interact with various enzymes. Future research employing in vitro enzyme assays with a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, would be necessary to identify any direct enzymatic targets of this compound and quantify its inhibitory or activatory potency.

In addition to interacting with enzymes, many pharmacologically active molecules function by binding to cellular receptors, initiating or blocking signaling pathways. rsc.orgplos.org For instance, Neosurugatoxin, isolated from the Japanese ivory shell Babylonia japonica, has been a valuable tool in the characterization of nicotinic acetylcholine (B1216132) receptors. nih.gov Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptors. plos.org

As of now, specific receptor binding investigations for this compound have not been prominently featured in scientific literature. The diverse functions of marine natural products suggest a wide range of potential receptor targets. mdpi.com Molecular dynamics simulations and binding affinity calculations are powerful tools for predicting and understanding how a ligand like this compound might interact with a receptor. chemrxiv.org Such computational studies, followed by experimental validation using radioligand binding assays or functional cell-based assays, would be required to determine if this compound's biological activity is mediated through specific receptor interactions.

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. researchgate.netslideshare.net For a complex natural product like this compound, SAR investigations are essential for identifying the key structural motifs (pharmacophores) responsible for its bioactivity and for guiding the design of more potent and selective analogues.

The foundation of any SAR study is the availability of structural analogues. The total synthesis of this compound and its naturally occurring congeners, such as Dihydrothis compound and Caloundrin B, has been a significant achievement in organic chemistry. researchgate.netnih.gova2bchem.com These synthetic endeavors not only confirmed the absolute stereochemistry of the natural products but also provided pathways to create derivatives for biological testing. nih.govcmfri.org.in

Key synthetic strategies have focused on the stereocontrolled construction of the polypropionate backbone and the formation of the characteristic 1,7-dioxaspiro[5.5]undecane core. nih.govvulcanchem.com For example, one total synthesis involved the directed cyclization of a linear triketone precursor to form the spirocyclic system. nih.gov A significant challenge that had to be overcome was a facile retro-Claisen pathway that could lead to other structural types, such as the baconipyrones. nih.gov

Researchers have also synthesized the putative acyclic precursor of this compound. nih.gov Studies on this precursor revealed that it isomerizes to the thermodynamically more stable this compound, particularly in the presence of a catalyst like imidazole. nih.gov The ability to synthesize this precursor and other intermediates allows for the systematic modification of the this compound scaffold. nih.govmdpi.com By altering substituents, modifying stereocenters, or changing the nature of the pyrone side chain, chemists can generate a library of this compound derivatives. The synthesis of these analogues is crucial for probing the structural requirements for its biological activity. nih.gov

The biological potency of the siphonariid polypropionates is believed to be strongly linked to their three-dimensional structure. researchgate.net The spiroketal moiety, a central feature of this compound, is common in many bioactive natural products and its rigidity provides a defined orientation for the various functional groups, which is often critical for target binding. researchgate.net

The correlation between specific structural features and biological potency can be examined by comparing the activities of this compound with its natural analogues.

Table 1: Structural Comparison of this compound and Related Analogues

| Compound | Molecular Formula | Key Structural Difference from this compound | Potential Impact on Activity |

| This compound | C₂₉H₄₄O₈ | - | Reference compound with known cytotoxic activity. nih.govcmfri.org.in |

| Dihydrothis compound | C₂₉H₄₆O₈ | Reduction of a carbon-carbon double bond in the pyrone side chain. vulcanchem.com | The saturation of the side chain may alter the molecule's conformation, electronic properties, and ability to interact with biological targets. |

| Caloundrin B | C₂₉H₄₄O₈ | Isomeric spiroacetal; differs in stereochemistry. a2bchem.com | Stereochemistry is crucial for the bioactivity of spiroketals; changes can lead to a significant loss or alteration of biological function. researchgate.net |

| Baconipyrone A/C | C₂₉H₄₄O₈ | Acyclic retro-Claisen rearrangement products. nih.govnih.gov | The absence of the rigid spiroketal core would drastically change the molecule's shape and likely its biological activity profile. |

This table is generated based on information from cited sources.

As shown in the table, even subtle changes, such as the reduction of a single double bond (Dihydrothis compound) or a change in stereochemistry (Caloundrin B), can be expected to have a significant impact on biological potency. a2bchem.comvulcanchem.com The isomerization of this compound to Caloundrin B and the formation of baconipyrones from an acyclic precursor highlight the delicate stability of these structures and suggest that the spiroketal framework is a key determinant of activity. a2bchem.comnih.gov A thorough SAR study would involve the synthesis and biological evaluation of a wider range of these derivatives to precisely map which functional groups and stereocenters are essential for the observed cytotoxicity and to explore potential for new mechanisms of action. mdpi.com

Elucidation of Pharmacophoric Elements

The identification of a pharmacophore, the specific three-dimensional arrangement of essential molecular features responsible for a compound's biological activity, is a critical step in understanding its mechanism of action and in guiding the design of new, more potent analogues. For this compound, while a definitive and experimentally validated pharmacophore model is not extensively documented in publicly available literature, an analysis of its complex structure and comparison with related bioactive natural products allows for the elucidation of key putative pharmacophoric elements.

The core structure of this compound is a complex polypropionate, characterized by a distinctive 1,7-dioxaspiro[5.5]undecane framework. This spiroketal moiety is a common feature in many biologically active natural products. The rigidity of the spiroketal structure provides a defined orientation for the functional groups attached to it, and there is often a strong correlation between the bioactivity and the stereochemistry of the spiroketal in many such natural compounds. researchgate.net This suggests that the specific stereochemistry of the spiro-center and the surrounding chiral carbons in this compound is a crucial component of its pharmacophore.

Further key pharmacophoric features likely arise from the various functional groups decorating this central scaffold:

Hydrogen Bond Donors and Acceptors: this compound possesses multiple hydroxyl (-OH) groups and carbonyl (C=O) functionalities within its structure, including a pyranone ring. These groups can act as hydrogen bond donors and acceptors, respectively. Such interactions are fundamental in the binding of small molecules to biological targets like enzymes or receptors. The precise spatial arrangement of these groups is dictated by the rigid spiroketal core.

Hydrophobic Regions: The molecule also contains numerous methyl (-CH3) groups and an ethyl (-CH2CH3) group, which contribute to its hydrophobic character. These nonpolar regions can engage in van der Waals interactions or occupy hydrophobic pockets within a protein binding site.

The α,β-Unsaturated Carbonyl System: The pyranone ring contains an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This electrophilic center could potentially react covalently with nucleophilic residues (such as cysteine or lysine) in a biological target, leading to irreversible inhibition.

A hypothetical pharmacophore model for this compound would therefore likely include precisely positioned hydrogen bond donors and acceptors, specific hydrophobic features, and potentially an electrophilic center, all held in a rigid conformation by the spiroketal scaffold. The elucidation of the exact pharmacophoric model would require further experimental and computational investigation.

Computational and In Silico Approaches in SAR

Computational and in silico methods are indispensable tools in modern drug discovery for exploring Structure-Activity Relationships (SAR). oncodesign-services.com These techniques allow for the rational design of new compounds and the prediction of their biological activities, thereby saving time and resources. While specific, in-depth computational studies on this compound are not widely reported, the application of standard in silico approaches can be described.

Molecular Modeling and Docking: A primary computational technique is molecular modeling, which involves creating a three-dimensional representation of a molecule. For this compound, molecular mechanics force fields, such as MMFF94, could be used to generate and analyze its conformational preferences. bac-lac.gc.ca If the biological target of this compound were known, molecular docking simulations could be performed. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. nih.gov This would allow for a virtual screening of this compound analogues, and the interactions observed in the docking poses (e.g., hydrogen bonds, hydrophobic interactions) would provide valuable insights into the SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. taylorfrancis.com For this compound, a QSAR model could be developed by synthesizing a library of analogues with systematic modifications to the parent structure. For each analogue, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to correlate these descriptors with the experimentally determined biological activities. Such a model could then be used to predict the activity of novel, unsynthesized this compound derivatives.

Pharmacophore-Based Virtual Screening: Based on the elucidated pharmacophoric elements described in the previous section, a 3D pharmacophore model can be constructed. This model serves as a template for searching large chemical databases for compounds that match the required spatial arrangement of features. 3ds.com This is a powerful method for identifying novel scaffolds that may exhibit similar biological activity to this compound. Genetic algorithms are often employed in pharmacophore elucidation to explore the conformational space of active compounds and identify a common pharmacophore. nih.gov

The complexity of the this compound molecule, with its numerous stereocenters, presents both a challenge and an opportunity for computational approaches. In silico methods can help to systematically explore the vast chemical space of possible stereoisomers and derivatives, guiding synthetic efforts towards the most promising candidates. nih.gov

Ecological and Evolutionary Roles of Siphonarin B

Role in Marine Mollusc Chemical Defense Strategies

Siphonarin B is a prominent example of the diverse array of secondary metabolites employed by marine molluscs, especially heterobranchs (which include pulmonates like Siphonaria), as a sophisticated chemical defense mechanism. nih.govnih.govfigshare.com These compounds function as "chemical weapons," enabling molluscs to endure environmental stressors and protect themselves against predators and other invaders in their habitats. nih.govnih.gov The defensive utility of polypropionates, including this compound, produced by Siphonaria species has been well-documented. nih.gov

The deployment of such chemical defenses is often complemented by visual cues, such as warning (aposematic) colorations. This co-occurrence allows predators to learn and associate bright, conspicuous colors with the unpalatability or toxicity conferred by these chemical compounds, thereby deterring attacks and enhancing the mollusc's survival in exposed environments. nih.gov The ecological activities of natural products derived from heterobranch molluscs are broad, encompassing predator avoidance, inherent toxicity, antimicrobial properties, and antifouling capabilities. nih.govfigshare.com For instance, studies on Siphonaria capensis have specifically demonstrated its reliance on chemical defense against natural predators. chemspider.com

Furthermore, related groups such as sacoglossan molluscs, which are also part of the Opisthobranchia subclass, produce polypropionate-derived defense agents. These agents exhibit cytotoxic, antimicrobial, and feeding-deterrent activities against a wide spectrum of marine organisms, including various microorganisms, invertebrate eggs, sperm, larvae, marine fish, and other molluscs. acs.org The origin of these defensive compounds varies; they can be synthesized de novo by the mollusc itself or acquired and subsequently modified from their dietary sources, representing a flexible and adaptive strategy for chemical protection. figshare.comacs.org

Table 1: Select Polypropionates and Their Molluscan Sources

| Compound Name | Source Mollusc Species | Primary Ecological Role |

| This compound | Siphonaria zelandica, S. atra | Chemical Defense, Predator Deterrence nih.govresearchgate.netnih.gov |

| Diemenensin A | Siphonaria diemenensis | Chemical Defense nih.gov |

| Pectinatone | Siphonaria species | Chemical Defense nih.gov |

| Caloundrin B | Siphonaria zelandica | Biosynthetic Precursor to this compound, Chemical Defense researchgate.netnih.govfigshare.comnih.govacs.org |

| Baconipyrone A | Siphonaria zelandica | Potential Isolation Artifact, Chemical Defense researchgate.netnih.gov |

| Baconipyrone C | Siphonaria zelandica | Potential Isolation Artifact, Chemical Defense researchgate.netnih.gov |

| Muamvatin | Siphonaria species | Chemical Defense researchgate.net |

| Denticulatin A | Siphonaria species | Chemical Defense researchgate.netacs.org |

Interspecies Chemical Communication and Interactions

Within the broader field of marine chemical ecology, this compound's role in chemical defense inherently contributes to interspecies chemical communication. Marine natural products (MNPs) are fundamental to mediating diverse ecological interactions, influencing critical biological processes such as defense, reproduction, development, settlement, and growth among marine organisms. nih.govfigshare.com

While the term "interspecies chemical communication" encompasses a wide range of chemical signals, this compound primarily functions as a deterrent. The presence of this compound and similar polypropionates signals unpalatability or toxicity to potential predators, effectively communicating a warning without direct physical confrontation. nih.govfigshare.comnih.gov This chemical signaling mechanism is vital for Siphonaria species, allowing them to thrive in environments where their soft-bodied nature might otherwise render them vulnerable to predation. nih.govnih.gov By deterring feeding, this compound contributes to the mollusc's survival and shapes predator-prey dynamics within its ecological niche.

Evolutionary Implications of this compound Biosynthesis and Function

The biosynthesis and function of this compound offer valuable insights into the evolutionary adaptations of marine molluscs. This compound is a polypropionate, a class of compounds synthesized in Siphonaria through the assembly of propionate (B1217596) units. nih.govacs.org The structural diversity observed among polypropionates from Siphonaria is linked to variations in the folding patterns of polyketide chain precursors during their biosynthesis. researchgate.net

Extensive research, particularly in the total synthesis of this compound and related siphonariid polypropionates like caloundrin B, has shed light on their plausible biosynthetic pathways. Studies have shown that caloundrin B can isomerize to this compound, indicating a potential common biosynthetic origin or facile interconversion between these compounds. nih.govfigshare.comnih.govacs.org Further investigations have explored the hypothesis that siphonariid polypropionates may arise from non-enzymatic processes involving acyclic biosynthetic precursors. For example, a putative common precursor for this compound, caloundrin B, baconipyrone A, and baconipyrone C has been shown to isomerize to this compound, suggesting that some isolated compounds might be artifacts of the isolation process or products of simple transformations of a shared precursor. nih.gov This highlights an evolutionary strategy where a single precursor can yield multiple defensive compounds, potentially increasing the chemical repertoire of the mollusc with minimal biosynthetic complexity.

The capacity of molluscs to either synthesize these complex molecules de novo or acquire and modify them from their diet represents a significant evolutionary adaptation. This flexibility allows them to maintain effective chemical defenses in the chemically competitive and dynamic marine environment. figshare.comacs.org More broadly, the evolution of diverse natural products like polypropionates in marine organisms aligns with general principles of evolutionary diversification in biosynthetic pathways, such as gene duplication and neofunctionalization. These mechanisms enable the exploration of new chemical structures and functions, conferring adaptive advantages for survival and ecological success.

Future Research Trajectories for Siphonarin B

Development of Advanced Stereocontrolled Synthetic Methodologies

The total synthesis of Siphonarin B has been achieved, confirming its absolute stereochemistry, which was initially isolated from marine molluscs like Siphonaria zelandica and S. atra. cmfri.org.innih.govacs.org The pioneering synthesis involved a Ni(II)/Cr(II)-mediated coupling reaction to construct its spirocyclic core, successfully circumventing challenges such as a facile retro-Claisen pathway. acs.orgnih.gov More recently, enantioselective synthesis of ent-caloundrin B and its subsequent isomerization to ent-siphonarin B has provided further insights into its structural confirmation and plausible biosynthetic origins. a2bchem.comresearchgate.netnih.gov

Despite these achievements, the development of advanced stereocontrolled synthetic methodologies remains a crucial research trajectory. The inherent complexity of spiroketal structures, particularly the challenge of stereoselective assembly of the spirocyclic system and its susceptibility to isomerization under mild acidic conditions, necessitates further innovation in synthetic chemistry. researchgate.net Future work aims to develop more efficient, convergent, and atom-economical routes to this compound and its analogues. This includes exploring novel catalytic asymmetric reactions, such as advanced boron aldol (B89426) reactions, which have shown promise in controlling stereochemistry in polypropionate synthesis. iupac.orgcam.ac.uk Such advancements would not only facilitate the production of this compound for biological evaluation but also enable the systematic synthesis of structurally diverse analogues to probe structure-activity relationships (SARs) more effectively.

Unraveling Ambiguous Biosynthetic Steps and Enzymatic Machinery

This compound is a polypropionate, suggesting its biosynthesis likely proceeds via polyketide synthase (PKS) pathways. rsc.org While isotope feeding studies have indicated that Siphonarin A and B are derived from propionate (B1217596) in S. zelandica, the precise enzymatic steps and the specific enzymes involved in its complex assembly remain largely uncharacterized. core.ac.uk There is also a hypothesis that some siphonariid polypropionates might originate from non-enzymatic processes involving acyclic biosynthetic precursors, which warrants further investigation. researchgate.net

Unraveling the complete biosynthetic pathway of this compound is a significant future research area. This will involve a multi-disciplinary approach combining genomics, transcriptomics, and proteomics to identify candidate genes and enzymes responsible for its production. nih.govmdpi.comnih.govbiorxiv.orgmpg.de Techniques such as genome sequencing and transcriptome analysis of the producing organisms (e.g., Siphonaria molluscs or their associated microorganisms) can reveal gene clusters encoding PKSs and other modifying enzymes. nih.govmpg.de Subsequent functional characterization of these enzymes through heterologous expression and biochemical assays will be essential to delineate each step of the biosynthetic cascade. The application of machine learning and advanced bioinformatics tools will be critical in predicting and identifying functional enzymes within complex genomic data. nih.gov

Comprehensive Elucidation of Molecular and Cellular Targets

While marine natural products, including those related to this compound, have demonstrated a range of biological activities such as anti-infective, antibacterial, antioxidant, and anti-inflammatory properties, the specific molecular and cellular targets of this compound itself are not yet comprehensively understood. cmfri.org.inscribd.com this compound has been reported to exhibit cytotoxic activity. mdpi.com

A key future research trajectory is the comprehensive elucidation of the precise molecular and cellular targets through which this compound exerts its biological effects. This will involve:

Target Identification: Employing advanced chemical biology techniques such as affinity chromatography, quantitative proteomics, and activity-based protein profiling to identify proteins that directly interact with this compound.

Mechanism of Action Studies: Investigating the downstream cellular pathways affected by this compound, including cell cycle regulation, apoptosis, signal transduction, and metabolic processes, using techniques like transcriptomics, metabolomics, and high-content imaging.

Structural Biology: Determining the co-crystal structures of this compound with its identified targets to understand the precise binding modes and interactions at an atomic level. This information is crucial for rational drug design and optimization.

Understanding these fundamental interactions is paramount for validating this compound's therapeutic potential and guiding the development of more potent and selective analogues.

Exploration of Novel Biological Activities Beyond Current Understanding

Marine organisms represent a vast and largely underexplored reservoir of natural products with diverse and often unique biological activities. mdpi.comijpcsonline.comresearchgate.net While this compound has demonstrated anti-infective scribd.com and cytotoxic activities mdpi.com, its full spectrum of biological potential remains largely unknown.

Future research should actively explore novel biological activities of this compound beyond its currently understood properties. This could include:

Broad-spectrum screening: Testing this compound against a wider range of disease models, including various types of cancers, neurodegenerative diseases, viral infections (e.g., anti-HIV activity observed in other marine compounds), and parasitic diseases. cmfri.org.innih.govresearchgate.net

Immunomodulatory effects: Investigating its potential to modulate immune responses, given the anti-inflammatory properties observed in related marine compounds. cmfri.org.in

Metabolic regulation: Exploring its impact on metabolic pathways, which could uncover potential applications in metabolic disorders.

Phenotypic screening: Utilizing unbiased phenotypic screening approaches to identify unexpected biological effects that might not be predicted by target-based assays.

Such comprehensive biological profiling could uncover entirely new therapeutic applications for this compound and its derivatives, capitalizing on the unique chemical scaffolds often found in marine natural products.

Chemoinformatic and Computational Modeling for Structure-Function Prediction

Chemoinformatic and computational modeling approaches are indispensable tools in modern natural product research and drug discovery, enabling the prediction of structure-function relationships and guiding experimental design. ijrap.netjchemlett.comresearchgate.netsioc-journal.cncust.edu.twjscimedcentral.commdpi.com

For this compound, future research will heavily rely on these computational methods:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of this compound and its analogues with their observed biological activities. This involves calculating various molecular descriptors (e.g., electronic, hydrophobic, steric) and applying statistical methods to identify key structural determinants of activity. jchemlett.comresearchgate.netsioc-journal.cncust.edu.tw

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes and affinities of this compound with potential molecular targets identified through experimental or in silico methods. ijrap.netjscimedcentral.commdpi.com Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the target, providing insights into binding stability and conformational changes.

De Novo Design and Virtual Screening: Utilizing computational approaches for de novo design of novel this compound derivatives with optimized properties (e.g., enhanced potency, selectivity, or bioavailability) and for virtually screening large chemical libraries to identify new scaffolds with similar biological profiles.

Protein Structure Prediction: If this compound interacts with proteins of unknown structure, computational protein structure prediction methods (e.g., homology modeling, ab initio modeling) can provide valuable insights into their three-dimensional architecture, facilitating docking and target elucidation. arxiv.orgnih.govarxiv.orgeinsteinmed.eduresearchgate.net

These computational approaches will significantly accelerate the understanding of this compound's mechanism of action, guide the synthesis of improved analogues, and ultimately facilitate its development as a potential therapeutic agent.

Q & A

Q. What are the key synthetic strategies for Siphonarin B, and how do they differ in approach?

this compound has been synthesized via two primary routes: Paterson's fragment-coupling strategy and Ward's linear precursor cyclization. Paterson’s method uses (R)-Roche ester-derived ketones and boron-mediated aldol condensations to assemble key intermediates, achieving a 25-step synthesis with a 0.8% overall yield . Ward’s approach constructs the full carbon skeleton before cyclization, enabling direct study of γ-pyrone formation under varying conditions . Key differences include the timing of γ-pyrone installation and the use of Sn(II)-mediated aldol reactions versus Kishi-Nozaki coupling for fragment assembly.

Q. Which analytical techniques are critical for characterizing this compound and its isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and optical rotation measurements are essential. For example, ent-siphonarin B (ent-2) was confirmed via NMR shifts ([α]D –50 vs. +13.2 for natural this compound) and spectral consistency with literature . Mass spectrometry (MS) and X-ray crystallography further validate purity and stereochemistry. Comparisons with synthetic intermediates (e.g., hemiacetal forms) require chromatographic separation (e.g., PTLC) and kinetic analysis of isomerization .

Q. What biosynthetic models have been proposed for this compound?

The "polyacetate-polymalonate" (PAPA) model is widely cited, supported by comparative studies of siphonariid polypropionates like muamvatin and denticulatin A. These share a conserved tetrapropionate unit, suggesting a common biosynthetic origin. Isotopic labeling and gene cluster analysis in marine mollusks (e.g., Siphonaria spp.) are used to trace propionate chain elongation and cyclization pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomerization data during this compound synthesis?

Discrepancies arise from hemiacetal intermediates (e.g., compound 35) undergoing retro-aldol reactions under acidic/alkaline conditions, yielding baconipyrone-like fragments . To resolve this, monitor reaction kinetics via in situ NMR and optimize pH to suppress retro-aldol pathways. For stereochemical inconsistencies (e.g., ent-2 formation), use chiral HPLC or enzymatic resolution to isolate enantiomers and validate optical activity .

Q. What experimental designs address low yields in this compound total synthesis?

Ward’s synthesis faced a 0.8% yield due to competing elimination reactions during γ-pyrone formation . Mitigation strategies include:

Q. How can mechanistic studies improve cyclization efficiency in this compound analogs?

Cyclization of acyclic precursors (e.g., compound 48) is pH- and solvent-dependent. Computational modeling (DFT) predicts transition states favoring γ-pyrone over β-triketone formation. Experimentally, microwave-assisted heating in DMF accelerates cyclization while reducing decomposition. Validate outcomes via HRMS and NOESY correlations to confirm regioisomer ratios .

Q. What methods validate the biological origin of this compound in marine organisms?

Isotope-guided feeding experiments (e.g., 13C-propionate incorporation) in Siphonaria spp. track labeled carbons into the polypropionate backbone. Metabolomic profiling (LC-MS/MS) compares wild-type and symbiont-depleted specimens to identify microbial contributions to biosynthesis .

Methodological Guidance

- Data Validation : Cross-reference synthetic intermediates with literature NMR tables (e.g., Tables 2.12–2.13 in ).

- Contradiction Analysis : Use isotopic labeling (e.g., 2H or 18O) to trace unexpected byproducts in retro-aldol pathways .

- Yield Optimization : Employ design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading) in parallel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.